2-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
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Overview
Description
2-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines a dimethoxyphenyl group with a tetrahydro-ethanoisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves the condensation of 2,3-dimethoxybenzaldehyde with an appropriate amine, followed by cyclization to form the tetrahydro-ethanoisoindole core. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 2-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethoxyphenyl group with a tetrahydro-ethanoisoindole core makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C19H20N2O4/c1-24-14-5-3-4-13(17(14)25-2)10-20-21-18(22)15-11-6-7-12(9-8-11)16(15)19(21)23/h3-7,10-12,15-16H,8-9H2,1-2H3/b20-10+ |
InChI Key |
HGNLXMZZPNMQLU-KEBDBYFISA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/N2C(=O)C3C4CCC(C3C2=O)C=C4 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN2C(=O)C3C4CCC(C3C2=O)C=C4 |
Origin of Product |
United States |
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